molecular formula C14H17NO5 B7813252 4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid

4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid

Cat. No.: B7813252
M. Wt: 279.29 g/mol
InChI Key: YANUCKLJKJHLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethylacetophenone to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to introduce the oxobutanoic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine), sulfuric acid.

    Oxidation: Potassium permanganate, acidic conditions.

Major Products

    Reduction: 4-(4-Ethyl-3-aminophenyl)-3,3-dimethyl-4-oxobutanoic acid.

    Substitution: Various halogenated or sulfonated derivatives.

    Oxidation: 4-(4-Carboxy-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid.

Scientific Research Applications

4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid
  • 4-(4-Ethyl-3-aminophenyl)-3,3-dimethyl-4-oxobutanoic acid
  • 4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxopentanoic acid

Uniqueness

4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and oxobutanoic acid groups allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

4-(4-ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-4-9-5-6-10(7-11(9)15(19)20)13(18)14(2,3)8-12(16)17/h5-7H,4,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANUCKLJKJHLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)C(C)(C)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.